molecular formula C23H22N4O3 B2961437 1-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 1903288-55-0

1-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2961437
CAS RN: 1903288-55-0
M. Wt: 402.454
InChI Key: NXXJWRRHLRCLAC-UHFFFAOYSA-N
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Description

1-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Kumar and Sharma (2022) explored the synthesis of N-substituted indole derivatives, including compounds structurally related to the query compound, and evaluated their anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).

Synthesis and Antimicrobial Evaluation

  • Thadhaney et al. (2010) conducted research on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, which shares structural similarities with the query compound. The synthesized compounds were evaluated for their antimicrobial activity (Thadhaney et al., 2010).

Structural Studies

  • Unkovskii et al. (1994) conducted a study on the synthesis and structural investigation of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, which are structurally related to the query compound (Unkovskii et al., 1994).

Synthesis and Evaluation for Anticancer Activity

  • Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, demonstrating the potential of structurally similar compounds in cancer treatment (Kumar et al., 2013).

Click Synthesis and Antimicrobial Screening

  • Aouad (2017) focused on the click synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties, showcasing the compound's relevance in developing antimicrobial agents (Aouad, 2017).

Synthesis and Biological Evaluation of Heterocycles

  • Dandia et al. (2013) synthesized and biologically evaluated dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives, which are structurally related, highlighting their antimicrobial and antitubercular activities (Dandia et al., 2013).

In Vivo Screening and Toxicity Studies

  • Fayed et al. (2021) conducted in vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole, and piperidinosulfonyl moieties as anticonvulsant agents, indicating the compound's relevance in neuropharmacology (Fayed et al., 2021).

Electrochemical Oxidation Studies

  • Nosheen et al. (2012) investigated the electrochemical oxidation of hydantoin derivatives, providing insights into the electrochemical properties of similar compounds (Nosheen et al., 2012).

Antitumor Activity and Stereochemical Structure

  • Girgis (2009) studied the regioselective synthesis and stereochemical structure of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, relevant to the query compound's potential in cancer therapy (Girgis, 2009).

properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-21-15-26(23(30)27(21)19-4-2-1-3-5-19)18-9-12-25(13-10-18)22(29)17-6-7-20-16(14-17)8-11-24-20/h1-8,11,14,18,24H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXJWRRHLRCLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

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